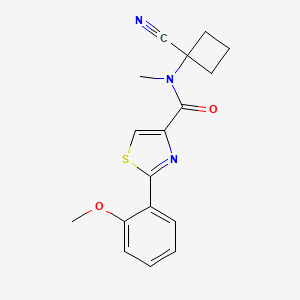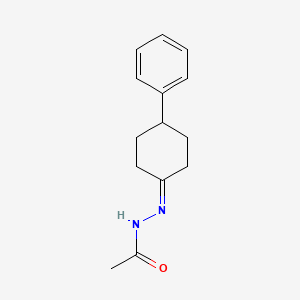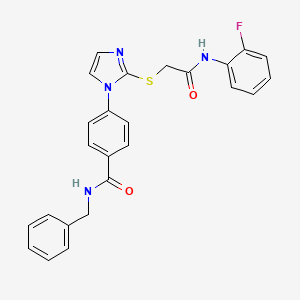![molecular formula C15H24N2O4 B2979277 Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate CAS No. 2361826-98-2](/img/structure/B2979277.png)
Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known for its ability to interact with biological systems, making it an important tool for understanding biochemical and physiological processes.
Wirkmechanismus
The mechanism of action of Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate involves its ability to bind to the active site of enzymes and inhibit their activity. This compound has been shown to interact with the catalytic serine residue in the active site of cholinesterases, which prevents the hydrolysis of acetylcholine and other neurotransmitters.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of cholinesterase activity, this compound has also been shown to have anti-inflammatory properties and to modulate the activity of ion channels in neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate in lab experiments is its potency as an enzyme inhibitor. This makes it a valuable tool for studying the activity of enzymes and their role in biological processes. However, one limitation of this compound is its potential toxicity, which must be carefully monitored in experiments.
Zukünftige Richtungen
There are several future directions for research involving Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate. One area of interest is in the development of new treatments for Alzheimer's disease, as this compound has shown promise as an effective inhibitor of cholinesterases. Another area of research is in the study of ion channels and their role in neurological disorders, as this compound has been shown to modulate the activity of these channels. Additionally, further research is needed to fully understand the potential toxicity of this compound and to develop safer methods of using it in lab experiments.
Synthesemethoden
Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate can be synthesized using a variety of methods. One common method involves the reaction of piperidine-4-carboxylic acid with acetyl chloride, followed by the addition of propenoyl chloride and isopropylamine. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
Propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate has been used in a wide range of scientific research applications. One important use of this compound is in the study of enzyme inhibitors. It has been shown to be a potent inhibitor of several enzymes, including acetylcholinesterase and butyrylcholinesterase, which are important targets for the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
propan-2-yl 3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O4/c1-4-13(18)17-9-6-12(7-10-17)15(20)16-8-5-14(19)21-11(2)3/h4,11-12H,1,5-10H2,2-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCDXEBXPGKQGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCNC(=O)C1CCN(CC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-Chlorophenyl)[2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B2979195.png)
![3-(4-(3-(trifluoromethyl)benzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2979201.png)

![N-(4-chloro-2-fluorophenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2979203.png)
![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2979204.png)


![[(1R,3S)-1-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-yl] methanesulfonate](/img/structure/B2979209.png)


![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-difluorophenyl)methanone](/img/structure/B2979213.png)


![(E)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2979217.png)